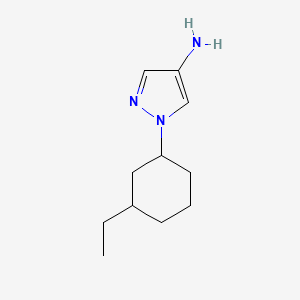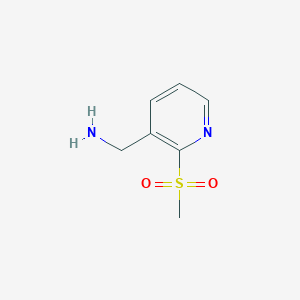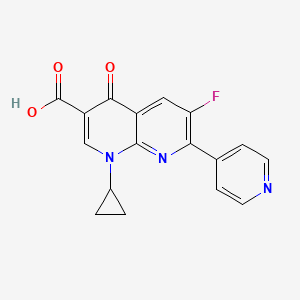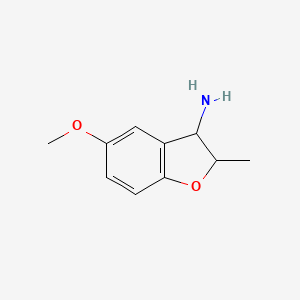![molecular formula C9H13Cl2NO2 B15244085 O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2 and a molecular weight of 238.11 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride involves several steps. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological system and the context of its application .
Comparación Con Compuestos Similares
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride can be compared with other similar compounds, such as:
O-(2-(4-chlorophenoxy)propyl)hydroxylamine: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
4-chlorophenoxypropanol: An intermediate in the synthesis of the target compound, it has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H13Cl2NO2 |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
VIQYBDQYPFYALG-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](CON)OC1=CC=C(C=C1)Cl.Cl |
SMILES canónico |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
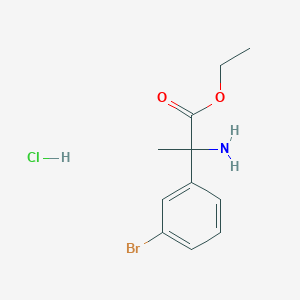
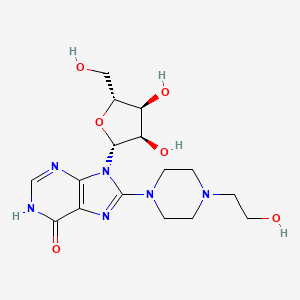
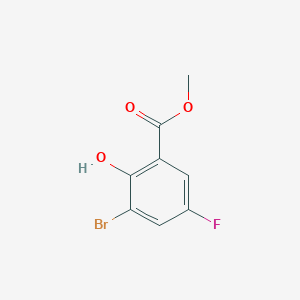

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
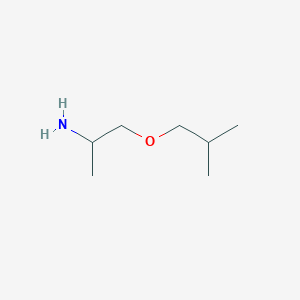
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
